An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 318951-60-9)
An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 318951-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and discusses the broader biological context of trifluoromethyl-pyrazole derivatives, with a specific focus on their role as enzyme inhibitors. While detailed biological studies on this specific molecule are not extensively published, this guide leverages data from closely related analogs to provide a framework for its potential applications and methodologies for its evaluation.
Physicochemical and Safety Data
The fundamental properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are summarized below, based on data from commercial suppliers. This information is crucial for handling, storage, and experimental design.
| Property | Value |
| CAS Number | 318951-60-9 |
| Molecular Formula | C₅H₂F₃N₃ |
| Molecular Weight | 161.09 g/mol |
| IUPAC Name | 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | Sealed in a dry environment at room temperature. |
| InChI Key | HNIRANRLHUHUOS-UHFFFAOYSA-N |
Safety Profile:
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Materials:
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Hydrazine hydrate
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Ethanol
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Chlorosulfonyl isocyanate
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Dimethylformamide (DMF)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in ethanol.
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Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-(trifluoromethyl)-1H-pyrazole, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
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In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Slowly add chlorosulfonyl isocyanate (1.2 equivalents) to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Upon completion (as monitored by TLC), carefully pour the reaction mixture into ice water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Spectroscopic Data (Reference)
While specific, published spectra for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are not available, the following table provides expected spectroscopic characteristics based on data from structurally similar trifluoromethyl-substituted pyrazoles. This information can be used as a reference for the characterization of the synthesized compound.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic proton signal (singlet) in the δ 8.0-9.0 ppm range. A broad singlet for the N-H proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Signals for the pyrazole ring carbons between δ 110-150 ppm. A signal for the trifluoromethyl carbon (quartet due to C-F coupling) around δ 120-125 ppm. A signal for the nitrile carbon. |
| ¹⁹F NMR | A singlet for the CF₃ group around δ -60 to -65 ppm. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. N-H stretching vibration around 3100-3500 cm⁻¹. C-F stretching bands in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (161.08). Fragmentation patterns may show the loss of HCN and CF₃ groups. |
Biological Context and Potential Applications
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with diverse therapeutic actions. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. Therefore, 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a promising starting material for the synthesis of novel therapeutic agents.
Many pyrazole-containing compounds are known to act as enzyme inhibitors. For instance, Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.
Representative Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the inflammatory pathway involving arachidonic acid and the role of COX enzymes, which are targets for many pyrazole-based drugs.
(Note: Image is a representation of the reaction: 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanenitrile reacts with Hydrazine hydrate to yield 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and ethanol + water byproducts.)